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Uridylyl(2'->5')uridine ammonium salt -

Uridylyl(2'->5')uridine ammonium salt

Catalog Number: EVT-13957835
CAS Number:
Molecular Formula: C18H26N5O14P
Molecular Weight: 567.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uridylyl(2'->5')uridine ammonium salt is a synthetic nucleoside compound characterized by its unique 2',5'-phosphodiester linkage. This structural feature differentiates it from standard nucleotides, which typically have a 3',5'-phosphodiester bond. The molecular formula of Uridylyl(2'->5')uridine ammonium salt is C18H26N5O14PC_{18}H_{26}N_{5}O_{14}P, with a molecular weight of approximately 567.4 g/mol. This compound has garnered attention for its potential applications in biochemical research, particularly in virology and immunology due to its ability to mimic natural ribonucleosides and interact effectively with biological systems .

Source and Classification

Uridylyl(2'->5')uridine ammonium salt is classified under nucleosides and nucleotides, specifically as an atypical nucleotide due to its distinctive phosphodiester bond. It is produced synthetically and is available from various chemical suppliers, including Glentham Life Sciences and Alfa Chemistry, which provide high-quality research chemicals .

Synthesis Analysis

Methods

The synthesis of Uridylyl(2'->5')uridine ammonium salt typically involves the phosphorylation of uridine. Common methods include:

  • Phosphorylation: This process employs phosphoramidites or phosphoric acid derivatives under controlled conditions to achieve the desired 2',5'-linkage.
  • Purification: After synthesis, the product is often purified using techniques such as chromatography to ensure high purity levels necessary for research applications .

Technical Details

The reaction conditions must be carefully controlled to favor the formation of the 2',5'-linkage over the more common 3',5'-linkage. The final product is characterized by its unique structural properties that confer distinct biological activities.

Molecular Structure Analysis

Structure

The molecular structure of Uridylyl(2'->5')uridine ammonium salt features a uridine base connected through a 2',5'-phosphodiester bond. This configuration influences its biochemical behavior significantly compared to conventional nucleotides.

Data

  • Molecular Formula: C18H26N5O14PC_{18}H_{26}N_{5}O_{14}P
  • Molecular Weight: Approximately 567.4 g/mol
  • CAS Number: 108321-54-6 .
Chemical Reactions Analysis

Reactions

Uridylyl(2'->5')uridine ammonium salt can undergo various chemical reactions, including:

  • Hydrolysis: The compound can be hydrolyzed under specific conditions, yielding uridine and other phosphate derivatives.
  • Enzymatic Reactions: It may participate in phosphorylation or dephosphorylation reactions, influenced by enzymes such as phosphodiesterases that exhibit specificity for different types of phosphodiester bonds .

Technical Details

These reactions are critical for understanding the compound's role in metabolic pathways and its interactions with biological macromolecules.

Mechanism of Action

Process

Uridylyl(2'->5')uridine ammonium salt exhibits significant biological activities, particularly in modulating RNA synthesis and function. Its mechanism of action involves:

  • Mimicking Natural Substrates: The compound can act as a substrate for RNA polymerases, disrupting normal viral replication processes.
  • Immune Modulation: It may influence immune responses by interacting with cellular receptors and proteins involved in RNA processing .

Data

Research indicates that this compound can inhibit viral replication by interfering with viral RNA synthesis, making it a subject of interest for therapeutic applications in virology and immunology .

Physical and Chemical Properties Analysis

Physical Properties

Uridylyl(2'->5')uridine ammonium salt is typically available as a white to off-white solid. Its solubility in water makes it suitable for various biochemical applications.

Chemical Properties

  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Its unique phosphodiester bond allows it to participate in specific enzymatic reactions, influencing its behavior in biochemical pathways .
Applications

Uridylyl(2'->5')uridine ammonium salt has several applications in scientific research:

  • Antiviral Research: Due to its ability to inhibit viral replication, it is studied for potential antiviral therapies.
  • RNA Metabolism Studies: It plays a role in understanding RNA processing mechanisms and can bind to RNA polymerases, affecting gene expression regulation.
  • Immunology: The compound's immune-modulating properties make it relevant for research into immune responses and potential therapeutic interventions .
Biosynthesis and Metabolic Pathways

Enzymatic Formation of Atypical 2',5'-Phosphodiester Linkages

Uridylyl(2'→5')uridine ammonium salt (CAS 108321-54-6) is characterized by an unconventional 2',5'-phosphodiester bond linking two uridine residues. This structural anomaly differentiates it from canonical 3',5'-linked dinucleotides (e.g., uridylyl(3'→5')uridine, CAS 27552-95-0) [2] [7]. The 2',5' linkage arises through specialized enzymatic catalysis. Terminal uridylyl transferases (TUTases) are key drivers of this process, leveraging uridine triphosphate (UTP) as a donor substrate to incorporate uridine monophosphate (UMP) into RNA acceptors at the 2'-hydroxyl position instead of the typical 3' site. This generates kinetically stable 2',5' bonds resistant to standard RNA hydrolytic enzymes [4]. The reaction proceeds as follows:

UTP + RNA-OH → RNA-(2'→5')-UMP + PP~i~

The 2',5' linkage’s biological significance includes modulating RNA stability, influencing intermolecular interactions, and serving as intermediates in RNA repair or editing pathways [2] [4].

Table 1: Comparative Properties of Uridine Dinucleotide Linkages

Linkage TypeCAS NumberMolecular FormulaKey Structural Feature
2'→5'108321-54-6C~18~H~23~N~4~O~14~P•NH~3~Atypical bond at 2'-hydroxyl
3'→5'27552-95-0C~18~H~23~N~4~O~14~P•xNH~3~Canonical phosphodiester bond

Data compiled from [2] [7]

Role of Terminal Uridylyl Transferases in Nucleotide Modification

Terminal uridylyl transferases (TUTases) are pivotal in generating 2',5'-linked nucleotides. In Trypanosoma brucei, two TUTases—RET1 (TbMP108) and RET2 (TbMP57)—orchestrate distinct uridine addition pathways. RET2 functions within the editosome complex to insert uridines into mitochondrial mRNAs during RNA editing. This insertion uses UTP to form non-canonical bonds guided by RNA templates [4]. In contrast, RET1 adds oligo(U) tails to guide RNAs (gRNAs), which serve as templates for RNA editing. Genetic knockdown studies confirm:

  • RET2 depletion impairs in vitro U insertion but does not alter gRNA tail length.
  • RET1 depletion shortens gRNA tails but minimally affects U insertion [4].This functional divergence underscores how TUTases compartmentalize uridine addition: RET2 for catalytic editing and RET1 for structural gRNA maturation. The ammonium salt form of uridylyl(2'→5')uridine may arise as a stable byproduct of these reactions, facilitating isolation for biochemical studies [2] [4].

Salvage Pathways for Uridine Phosphate Derivatives

Uridylyl(2'→5')uridine ammonium salt enters metabolic salvage via ribose recycling, a critical adaptation during glucose scarcity. The pathway involves three enzymatic steps:

  • Phosphorolysis: Uridine phosphorylase (UPP1/UPP2) cleaves uridine into uracil and ribose-1-phosphate (R1P).
  • Isomerization: R1P is converted to ribose-5-phosphate (R5P) via phosphopentomutase.
  • Glycolytic integration: R5P enters the non-oxidative pentose phosphate pathway, yielding fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P), which fuel glycolysis and gluconeogenesis [8].

This salvage route bypasses upper glycolysis, enabling cells to generate ATP and biosynthetic precursors without glucose. Cancer cells, primary macrophages, and in vivo models exploit this pathway to survive nutrient stress. The ribose moiety of uridine derivatives—including 2',5'-linked dinucleotides—serves as an alternative carbon source, highlighting metabolic flexibility beyond nucleotide synthesis [8].

Table 2: Enzymes in Uridine-Derived Ribose Salvage

EnzymeReaction CatalyzedMetabolic Outcome
Uridine phosphorylaseUridine → Uracil + Ribose-1-phosphateLiberates ribose for energy production
PhosphopentomutaseRibose-1-phosphate ⇌ Ribose-5-phosphateChannels ribose into pentose phosphate pathway
Transketolase/TransaldolaseRibose-5-phosphate → Fructose-6-phosphate + G3PFeeds carbon into glycolysis

Adapted from [8]

Regulatory Mechanisms in Pyrimidine Nucleotide Recycling

The metabolism of uridine dinucleotides is regulated at multiple tiers:

  • Substrate channeling: The editosome complex localizes TUTases (RET1/RET2), RNA ligases, and endonucleases to ensure uridine addition occurs spatiotemporally adjacent to cleavage and religation. This minimizes diffusion of intermediates like uridylyl(2'→5')uridine [4].
  • Allosteric control: UTP competitively inhibits 2',5'-bond formation by TUTases when pyrimidine pools are replete, preventing unnecessary nucleotide consumption [4].
  • Metabolic sensing: Under glucose limitation, UPP1 expression is upregulated, prioritizing ribose salvage from uridine derivatives over de novo nucleotide synthesis. This redirects ribose toward ATP generation via glycolysis [8].
  • Compartmentalization: In human cells, enzymes like UMP synthase form biomolecular condensates that transiently sequester pyrimidine intermediates, modulating their availability for salvage [9].

These mechanisms ensure uridine derivatives are recycled or repurposed according to cellular energy demands and nucleotide requirements.

Properties

Product Name

Uridylyl(2'->5')uridine ammonium salt

IUPAC Name

azane;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C18H26N5O14P

Molecular Weight

567.4 g/mol

InChI

InChI=1S/C18H23N4O14P.H3N/c23-5-7-12(27)14(16(34-7)22-4-2-10(25)20-18(22)30)36-37(31,32)33-6-8-11(26)13(28)15(35-8)21-3-1-9(24)19-17(21)29;/h1-4,7-8,11-16,23,26-28H,5-6H2,(H,31,32)(H,19,24,29)(H,20,25,30);1H3/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1

InChI Key

JBIYPVJIZZEXEK-ZNFCZCJPSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(C(OC3N4C=CC(=O)NC4=O)CO)O)O)O.N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@@H]([C@H](O[C@H]3N4C=CC(=O)NC4=O)CO)O)O)O.N

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